
Stearic Acid Iron(III) Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stearic Acid Iron(III) Salt, also known as Iron(III) Stearate or Ferric Stearate, is a metal-organic compound formed by the reaction of stearic acid with iron(III) ions. This compound is classified as a metallic soap, which is a metal derivative of a fatty acid. It has the chemical formula C54H105FeO6 and is typically found as an orange-red powder .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Stearic Acid Iron(III) Salt is synthesized by reacting stearic acid with iron(III) oxide or iron(III) chloride. The reaction typically involves heating the mixture to facilitate the formation of the salt. The general reaction can be represented as: [ \text{3 C18H36O2 + FeCl3 → Fe(C18H35O2)3 + 3 HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where stearic acid and iron(III) chloride are combined under controlled temperatures. The product is then purified through filtration and drying processes to obtain the final compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the iron(III) ions are reduced to iron(II) ions.
Reduction: The compound can also participate in reduction reactions, where the iron(III) ions are reduced to iron(II) ions.
Substitution: this compound can undergo substitution reactions where the stearate ions are replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium stearate and other fatty acid salts can be used for substitution reactions.
Major Products Formed:
Oxidation: Iron(II) stearate and other iron(II) compounds.
Reduction: Iron(II) stearate and hydrogen gas.
Substitution: Various metal stearates depending on the substituting metal.
Aplicaciones Científicas De Investigación
Stearic Acid Iron(III) Salt has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its role in biological systems, particularly in the transport and storage of iron.
Medicine: Research is being conducted on its potential use in drug delivery systems and as an iron supplement.
Industry: It is used as a lubricant, stabilizer, and release agent in the production of plastics and rubber
Mecanismo De Acción
The mechanism by which Stearic Acid Iron(III) Salt exerts its effects involves the interaction of iron(III) ions with various molecular targets. In biological systems, the iron(III) ions can bind to proteins and enzymes, influencing their activity. The stearate ions provide hydrophobic properties, which can affect the solubility and stability of the compound in different environments .
Comparación Con Compuestos Similares
Calcium Stearate: Another metallic soap with similar properties but different metal ion.
Zinc Stearate: Widely used in the rubber and plastics industry for its lubricating properties.
Magnesium Stearate: Commonly used as a flow agent in the pharmaceutical industry.
Uniqueness: Stearic Acid Iron(III) Salt is unique due to the presence of iron(III) ions, which impart distinct redox properties and potential biological activity. Its ability to participate in both oxidation and reduction reactions makes it versatile for various applications .
Propiedades
Fórmula molecular |
C54H108FeO6 |
|---|---|
Peso molecular |
909.3 g/mol |
Nombre IUPAC |
iron;octadecanoic acid |
InChI |
InChI=1S/3C18H36O2.Fe/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*2-17H2,1H3,(H,19,20); |
Clave InChI |
LHGDCRMACPQXQI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





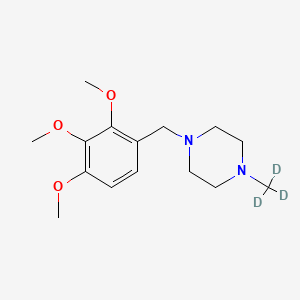
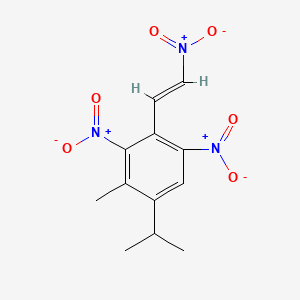
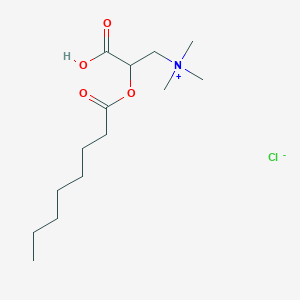
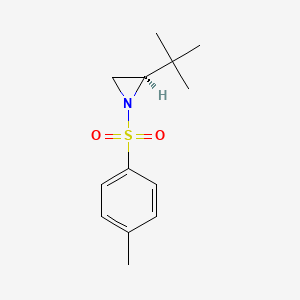
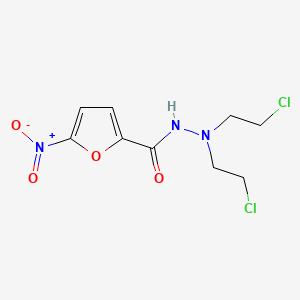
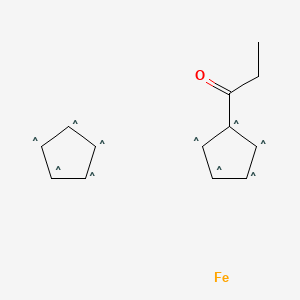
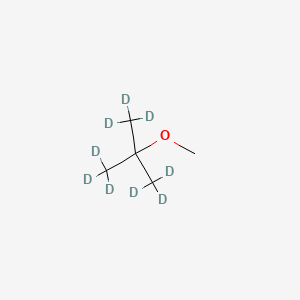


![[(2R)-3-[hydroxy-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13827174.png)

